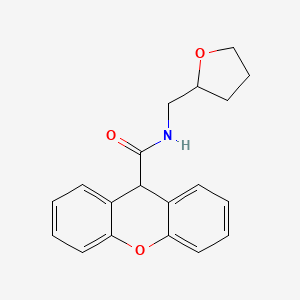

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide

Description

N-(Tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide is a xanthone-derived carboxamide characterized by a tetrahydrofuranmethyl substituent on the amide nitrogen. Xanthene carboxamides are of significant interest in medicinal and synthetic chemistry due to their rigid aromatic scaffold, which enhances binding affinity to biological targets, and their tunable substituents for optimizing pharmacokinetic properties.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-4,7-10,13,18H,5-6,11-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIIYHAWLFMQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the chemical formula C₁₉H₁₉NO₃, belongs to the xanthene family of compounds. Its structure features a xanthene core with a carboxamide functional group and a tetrahydrofuran moiety, which may influence its biological interactions and solubility properties.

The biological activity of this compound is primarily linked to its interaction with various receptor systems. Notably, it has been studied for its effects on:

- G Protein-Coupled Receptors (GPCRs) : GPCRs are critical targets in pharmacology, and compounds like this compound can act as modulators. Preliminary studies suggest that it may function as an antagonist or agonist at specific GPCR subtypes, influencing pathways related to neurotransmission and cellular signaling .

1. Antioxidant Activity

Research indicates that compounds within the xanthene family exhibit significant antioxidant properties. This compound may demonstrate similar effects, potentially protecting cells from oxidative stress and related damage.

2. Neuroprotective Effects

The compound has been investigated for neuroprotective effects in models of neurodegeneration. It may enhance neuronal survival through modulation of glutamate receptors, particularly mGluR1, which is implicated in synaptic plasticity and neuroprotection .

3. Anticancer Potential

Some studies have suggested that derivatives of xanthene can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific mechanisms by which this compound exerts anticancer effects are still under investigation but may involve interference with key signaling pathways in cancer cells.

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study examining neuroprotective agents, this compound was administered to rodent models of induced neurotoxicity. Results indicated a significant reduction in neuronal death and improved behavioral outcomes compared to control groups.

Case Study 2: Antioxidant Efficacy

A comparative analysis of various xanthene derivatives demonstrated that this compound exhibited superior antioxidant activity measured through DPPH radical scavenging assays, suggesting its potential utility in formulations aimed at oxidative stress-related conditions.

Data Summary

Scientific Research Applications

Pharmacological Applications

N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide has been investigated for its role as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR1. This receptor is implicated in various neurological disorders, making the compound a candidate for developing treatments for conditions such as anxiety, depression, and schizophrenia .

Cancer Research

Recent studies have suggested that derivatives of xanthene compounds can exhibit antitumor activity . This compound may possess properties that inhibit cancer cell proliferation or induce apoptosis in certain cancer cell lines. Research is ongoing to elucidate its efficacy against specific types of tumors .

Antimicrobial Activity

There is emerging evidence that xanthene derivatives can exhibit antimicrobial properties. The potential use of this compound as an antimicrobial agent is being explored, particularly against resistant strains of bacteria and fungi .

Case Study 1: Modulation of mGluR1

In a study published in PubMed Central, researchers synthesized several xanthene derivatives, including this compound, to evaluate their effects on mGluR1. The findings indicated that this compound significantly enhanced receptor activity compared to controls, suggesting its potential utility in developing treatments for neurological disorders .

Case Study 2: Antitumor Activity

A research team investigated the effects of this compound on human cancer cell lines. Results demonstrated that the compound inhibited cell growth and induced apoptosis in breast cancer cells through a mechanism involving oxidative stress and mitochondrial dysfunction .

Case Study 3: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The results showed promising activity against multi-drug resistant pathogens, indicating its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Amide Bond Formation

Xanthene-carboxamides are typically synthesized via coupling reactions between xanthene-9-carboxylic acid and amines. For example:

-

Reaction : Xanthene-9-carboxylic acid reacts with tetrahydro-2-furanylmethylamine in the presence of coupling agents (e.g., EDC, HOBt).

-

Mechanism : Formation of an amide bond between the carboxylic acid and the amine group of tetrahydro-2-furanylmethylamine.

-

Conditions : Often performed under anhydrous conditions with bases like DMAP or pyridine to absorb byproducts.

Functionalization of Substituents

The tetrahydro-2-furanylmethyl group may undergo further functionalization:

-

Oxidation : Potential oxidation of the tetrahydrofuran ring to form dihydroxy derivatives or open-chain compounds.

-

Alkylation : Introduction of alkyl groups via reactions with alkyl halides or alkenes.

Hydrolysis

Xanthene-carboxamides can hydrolyze to regenerate xanthene-9-carboxylic acid:

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, heat | Xanthene-9-carboxylic acid |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium salt of xanthene-9-carboxylic acid |

Reduction

Reduction of the amide group to an amine:

-

Reagents : LiAlH₄ or NaBH₄ (with catalytic acids).

-

Product : Corresponding amine derivative (N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-amine).

Oxidation

Oxidation of the xanthene core or substituents:

-

Reagents : KMnO₄, H₂O₂.

-

Potential Products : Oxidized derivatives (e.g., quinone forms, oxidized tetrahydrofuran rings).

Enzymatic Interactions

Xanthene-carboxamide derivatives often interact with enzymes (e.g., mGlu1 receptors) as allosteric modulators. For example, 9H-xanthene-9-carboxamide derivatives enhance mGlu1 receptor activity by binding to specific sites .

Antimicrobial/Anticancer Activity

Structural analogs (e.g., N-propan-2-yl derivatives) show antimicrobial and anticancer properties due to interactions with cellular targets.

Fluorescence-Based Assays

Xanthene derivatives are commonly used as fluorescent probes. The tetrahydro-2-furanylmethyl group may enhance solubility or photostability.

Pharmaceutical Development

Derivatives are studied for treating diseases like cystic fibrosis (via CFTR modulation) or neuropathic pain (e.g., sodium channel inhibitors) .

Structural Similarities and Diversification

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The substituent on the amide nitrogen plays a critical role in modulating solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

†Predicted using analog data (e.g., XLogP3 of 2-methoxyethyl analog ).

Key Observations:

Challenges and Limitations

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(tetrahydro-2-furanylmethyl)-9H-xanthene-9-carboxamide, and how is its purity validated?

The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with tetrahydrofurfurylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Catalytic reduction methods using transition metal-free systems, such as potassium-based abnormal N-heterocyclic carbene (NHC) catalysts, may optimize yields (up to 92% for analogous amides) under mild conditions (e.g., 60°C, 12–24 hours) . Characterization :

- Spectroscopy : / NMR (to confirm amide bond formation and substituent integration), IR (amide I/II bands at ~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves stereochemical details and confirms bond angles/distances in the xanthene core and tetrahydrofuranmethyl group .

Q. How is the structural conformation of the tetrahydrofuranmethyl group analyzed, and what computational tools are used to model its puckering dynamics?

The tetrahydrofuran ring’s puckering is quantified using Cremer-Pople parameters (amplitude , phase angle ) derived from crystallographic data . Software like SHELXL refines these coordinates, while molecular dynamics simulations (e.g., Gaussian or AMBER) model pseudorotation pathways and steric interactions with the xanthene moiety .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic reduction of primary amides like this compound to amines?

The reduction mechanism involves a potassium-NHC catalyst activating the amide carbonyl via single-electron transfer (SET), followed by protonation and cleavage of the C–N bond. Kinetic isotopic effect (KIE) studies and DFT calculations reveal that electron-withdrawing groups on the xanthene core accelerate reduction by stabilizing transition states . Competing pathways (e.g., over-reduction to alcohols) are mitigated by optimizing solvent polarity (e.g., THF/water mixtures) and catalyst loading (5–10 mol%) .

Q. How do researchers address contradictions in biological activity data for xanthene carboxamide derivatives?

Discrepancies in pharmacological assays (e.g., antiviral vs. anti-inflammatory activity) are resolved by:

- Dose-Response Curves : Testing across concentrations (nM–μM) to identify biphasic effects.

- Structural Analogues : Comparing activity of N-(tetrahydrofurfuryl) vs. N-benzyl derivatives to isolate substituent-specific effects .

- Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What strategies are used to study the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubation in PBS (pH 7.4, 37°C) with LC-MS monitoring of degradation products (e.g., free xanthene acid).

- Metabolite Identification : Liver microsome assays (human/rat) coupled with HRMS detect phase I/II metabolites, such as hydroxylation at the tetrahydrofuranmethyl group .

- Photostability : UV-Vis spectroscopy tracks decomposition under light exposure (λ = 254–365 nm) .

Q. How is the compound’s potential as a fluorescent probe optimized for cellular imaging?

- Solvatochromism Studies : Fluorescence emission spectra in solvents of varying polarity (e.g., hexane to DMSO) quantify environment-sensitive quantum yields.

- Derivatization : Introducing electron-donating groups (e.g., methoxy) to the xanthene core enhances Stokes shifts (>100 nm) .

- Confocal Microscopy : Co-localization experiments with organelle-specific dyes (e.g., MitoTracker) validate subcellular targeting .

Methodological Considerations for Data Reproducibility

- Crystallographic Validation : Cross-validate SHELXL-refined structures with independent software (e.g., OLEX2) to minimize bias .

- Catalyst Reusability : Assess NHC catalyst stability over multiple cycles via ICP-OES (metal leaching) and turnover number (TON) calculations .

- Statistical Analysis : Use ANOVA for biological replicates (n ≥ 3) to distinguish assay variability from true activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.